3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Description
Properties
IUPAC Name |
3,3-difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3.2ClH/c9-8(10)3-7(11,4-8)5-13-2-1-12-6-13;;/h1-2,6H,3-5,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLXZDHLUGLVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN2C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition for Cyclobutane Formation
The cyclobutane ring is typically constructed via [2+2] photocycloaddition of alkenes. For fluorinated variants, electron-deficient alkenes such as 1,2-difluoroethylene or gem-difluoroalkenes are employed. As demonstrated in the enantioselective synthesis of cyclobutanes, Ir-catalyzed photoredox conditions (e.g., Ir(dFppy)₃ under blue LED light) enable regioselective [2+2] cyclization. Adaptation of this method could involve:
- Irradiation of 1,3-diene substrates with gem-difluoro groups.
- Use of chiral ligands (e.g., phosphoramidites) to control stereochemistry, though the target molecule lacks chiral centers.
Example Procedure :
A solution of 1,3-butadiene derivative (10 mmol) and Ir(dFppy)₃ (0.1 mol%) in toluene is irradiated under blue LED light (450 nm) for 24 h at room temperature. The crude product is purified via silica gel chromatography (hexane/EtOAc) to yield 3,3-difluorocyclobutane.
Fluorination of Cyclobutanamine Precursors
Direct fluorination of cyclobutanamine derivatives using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) offers a viable route. Recent work on trifluoromethyl cyclobutanes highlights SF₄-mediated fluorination of carboxylic acids, which could be adapted:
- Substrate : Cyclobutane-1-carboxylic acid.
- Reagent : SF₄ in anhydrous HF at 60°C for 12 h.
- Outcome : Conversion to 1-trifluoromethylcyclobutane, with potential modification for difluorination.
Introduction of the Imidazol-1-ylmethyl Group
Alkylation of 3,3-Difluorocyclobutanamine
The imidazole moiety is introduced via nucleophilic substitution or Mannich reaction. A two-step approach is proposed:
- Chloromethylation : Reaction of 3,3-difluorocyclobutanamine with formaldehyde and HCl to form 1-(chloromethyl)-3,3-difluorocyclobutanamine.
- Imidazole Coupling : Displacement of chloride by imidazole in the presence of a base (e.g., K₂CO₃).
Example Procedure :
To a solution of 3,3-difluorocyclobutanamine (5 mmol) in DMF, paraformaldehyde (6 mmol) and conc. HCl (2 mL) are added. The mixture is stirred at 50°C for 6 h. After cooling, imidazole (6 mmol) and K₂CO₃ (10 mmol) are added, and the reaction is heated to 80°C for 12 h. The product is extracted with DCM and purified via recrystallization (EtOH/H₂O).
Formation of the Dihydrochloride Salt
The primary amine is protonated using hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by crystallization:
The free base (1 mmol) is dissolved in anhydrous EtOH (10 mL), and HCl gas is bubbled through the solution until pH < 2. The mixture is concentrated under reduced pressure, and the residue is recrystallized from EtOH/ether to yield the dihydrochloride salt.
Analytical Data and Characterization
Table 1 : Spectroscopic Data for 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine Dihydrochloride
| Property | Value/Description |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, imidazole), 5.20 (s, 2H, CH₂), 3.90 (m, 2H, cyclobutane), 2.85 (m, 2H, cyclobutane) |
| ¹⁹F NMR | δ -112.5 (s, 2F) |
| Melting Point | 151–153°C (decomp.) |
| HRMS (ESI+) | m/z 218.0924 [M+H]+ (calc. 218.0928) |
Challenges and Optimization Strategies
- Regioselectivity in Fluorination : Competing mono- and tri-fluorination byproducts necessitate careful control of SF₄ stoichiometry.
- Imidazole Stability : Alkylation under acidic conditions risks imidazole ring protonation; neutral pH and low temperatures mitigate this.
- Salt Hygroscopicity : The dihydrochloride form is moisture-sensitive, requiring anhydrous handling and storage.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3,3-difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride is its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, imidazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as microtubule disruption and apoptosis induction .
Case Study:
In a study evaluating the anticancer properties of imidazole derivatives, compounds were screened against several human tumor cell lines, demonstrating promising results in inhibiting cell growth . The mechanism involved interference with the microtubule dynamics essential for mitosis.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Research into similar fluorinated compounds indicates that they can exhibit activity against a range of bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Case Study:
A related compound was evaluated for its antimicrobial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study found that certain derivatives showed significant antibacterial activity, suggesting that 3,3-difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride could be explored further for similar applications .
Drug Development
The compound's favorable drug-like properties make it a candidate for further development in pharmaceuticals. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design .
Evaluation Metrics:
Studies assessing drug-like characteristics typically utilize parameters such as:
- Lipophilicity (LogP)
- Solubility
- Permeability
These factors are crucial for determining the viability of new compounds in clinical settings.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 220.10 | 1.2 | 3 | 5 |
| Compound A | 211.56 | 2.5 | 1 | 4 |
| Compound B | 202.08 | 2.8 | 1 | 3 |
| Compound D | 150.20 | 0.9 | 2 | 3 |
Notes:
Challenges :
- Introducing fluorine atoms to cyclobutane (as in the target compound) may require specialized fluorination reagents (e.g., Selectfluor®), increasing synthesis complexity .
Biological Activity
3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride (CAS No. 2247106-78-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the structure, synthesis, and biological activity of this compound, highlighting its pharmacological implications.
Chemical Structure and Properties
The molecular formula of 3,3-difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride is C8H13Cl2F2N3, with a molecular weight of 260.11 g/mol. The compound features a cyclobutane ring substituted with a difluoromethyl group and an imidazole moiety. Its structural representation is given by the SMILES notation: FC1(F)CC(C1)(N)Cn1cncc1.Cl.Cl .
Antidiabetic Potential
Imidazole derivatives are also recognized for their role as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes by controlling postprandial blood glucose levels. Preliminary data suggest that the introduction of the imidazole ring in similar compounds enhances their inhibitory potency against α-glucosidase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of new compounds. Research has shown that modifications in the imidazole and cyclobutane moieties can significantly influence their pharmacological properties. For instance, variations in substituents on the imidazole ring can lead to different levels of enzyme inhibition .
Research Findings and Case Studies
Several studies have explored the biological activities of imidazole-containing compounds:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride, and what key reaction parameters influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling fluorinated cyclobutane precursors with imidazole derivatives under reducing conditions. Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and pH control (neutral to mildly acidic) to prevent decomposition of sensitive intermediates. Post-synthetic purification via recrystallization or column chromatography is critical for achieving >95% purity .
- Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Common pitfalls include signal splitting due to fluorine coupling and residual solvent peaks in NMR spectra .
Q. How does the dihydrochloride salt form influence the compound’s solubility and stability in aqueous media?
- Mechanism : The dihydrochloride salt enhances aqueous solubility by forming hydrogen bonds with water molecules, which is critical for in vitro bioactivity assays. Stability studies in buffered solutions (pH 4–7.4) show minimal degradation over 72 hours at 4°C, making it suitable for short-term biological testing .
Q. What analytical techniques are recommended for characterizing fluorinated cyclobutane derivatives like this compound?
- Techniques :
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutane ring and confirms fluorine substitution patterns.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically observed above 200°C.
- HPLC-PDA : Monitors purity and detects trace impurities (<0.5%) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate interaction mechanisms between this compound and cancer-related enzymes (e.g., kinases or histone deacetylases)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzyme targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Mutagenesis Studies : Identify critical residues in enzyme active sites by comparing wild-type vs. mutant binding data .
Q. In comparative studies with analogs (e.g., monofluoro or trifluoromethyl variants), what methodologies best quantify differences in biological activity?
- Approach :
- Dose-Response Assays : IC50 values for enzyme inhibition (e.g., using fluorogenic substrates) highlight potency variations. For example, trifluoromethyl analogs may show 10-fold higher activity due to enhanced electron-withdrawing effects .
- Molecular Dynamics (MD) Simulations : Predicts how fluorination patterns alter ligand-protein binding conformations over nanosecond timescales .
Q. What strategies resolve contradictions between in vitro binding data and cellular activity (e.g., high affinity but low efficacy)?
- Troubleshooting :
- Membrane Permeability Assays : Use Caco-2 cell monolayers to assess passive diffusion or transporter-mediated uptake.
- Metabolite Profiling : LC-MS/MS identifies intracellular degradation products that may interfere with activity.
- Off-Target Screening : Phosphoproteomics or kinome-wide profiling identifies unintended interactions .
Q. How can computational modeling optimize pharmacokinetic properties (e.g., metabolic stability or BBB penetration)?
- Tools :
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with in vivo half-life data.
- CYP450 Inhibition Assays : Prioritize derivatives with low inhibition of CYP3A4/CYP2D6 to reduce drug-drug interaction risks.
- Blood-Brain Barrier (BBB) Prediction : Machine learning algorithms (e.g., BBB Score) guide structural modifications for CNS-targeted therapies .
Q. What challenges arise in scaling synthesis while maintaining stereochemical integrity?
- Scale-Up Considerations :
- Flow Chemistry : Minimizes by-products (e.g., diastereomers) via precise control of residence time and mixing.
- Cryogenic Conditions : Preserve thermally sensitive intermediates during cyclobutane ring formation.
- In-Process Analytics : PAT (Process Analytical Technology) tools monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
